2-Chloro-4-methoxyquinazoline
Overview
Description
2-Chloro-4-methoxyquinazoline is a quinazoline derivative characterized by the presence of a chlorine atom at the 2-position and a methoxy group at the 4-position of the quinazoline ring system. This compound has garnered attention due to its potential biological and chemical properties, including its antioxidant activity and antibacterial effects against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-methoxyquinazoline are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets through binding. It has been found to interact with DNA by intercalation and groove binding . This interaction can interfere with the normal functioning of DNA, such as replication and transcription, leading to cell death . The compound also displays strong binding affinities to EGFR and VEGFR-2 receptors , which can inhibit the activation of these receptors and disrupt the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
By binding to DNA, EGFR, and VEGFR-2, this compound can disrupt the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
Like many other quinazoline derivatives, it is likely to have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and induction of cell death . This is achieved through its interaction with DNA, EGFR, and VEGFR-2, which disrupts the normal functioning of these targets and the associated biochemical pathways .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, to which 2-Chloro-4-methoxyquinazoline belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular processes.
Cellular Effects
Quinazoline derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown promising anticancer activity in vitro .
Transport and Distribution
Drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of anthranilic acid with chloroacetic acid in the presence of a dehydrating agent, followed by methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxyquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction of the quinazoline ring to produce dihydroquinazolines.
Substitution: Introduction of various functional groups at the quinazoline core.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties and potential use as a therapeutic agent.
Medicine: Explored for its antioxidant activity and possible applications in treating oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-4-methoxyquinazoline is structurally similar to other quinazoline derivatives, such as 2-Chloro-6-methoxyquinazoline and 4-Chloro-2-methoxyquinazoline. its unique substitution pattern at the 2- and 4-positions imparts distinct chemical and biological properties. These differences can influence the compound's reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it an important subject of study for chemists, biologists, and medical researchers alike. Further exploration of its mechanisms and applications may lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
2-chloro-4-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-6-4-2-3-5-7(6)11-9(10)12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAADIPJOLLZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506821 | |
Record name | 2-Chloro-4-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77767-98-7 | |
Record name | 2-Chloro-4-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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